Guanabenz

Vue d'ensemble

Description

Guanabenz est un agoniste alpha-2 adrénergique à action centrale principalement utilisé comme antihypertenseur. Il est connu pour sa capacité à réduire la pression artérielle en diminuant la sortie sympathique vers le cœur, les reins et la vascularisation périphérique . This compound est également étudié pour ses effets thérapeutiques potentiels dans diverses conditions pathologiques, notamment la sclérose en plaques et la maladie d'Alzheimer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Guanabenz peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du 2,6-dichlorobenzaldéhyde avec l'hydrazine pour former la 2,6-dichlorobenzylidène hydrazine. Cet intermédiaire est ensuite réagi avec le cyanamide pour produire du this compound . Les conditions de réaction impliquent généralement l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter les réactions.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela peut inclure l'utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions

Guanabenz subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former ses dérivés N-oxyde correspondants.

Réduction : La réduction de this compound peut conduire à la formation de ses dérivés hydraziniques.

Substitution : This compound peut subir des réactions de substitution nucléophile, en particulier au niveau de la fraction dichlorobenzylidène.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en conditions basiques pour faciliter les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés N-oxyde, des dérivés hydraziniques et des composés this compound substitués, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications De Recherche Scientifique

Amyotrophic Lateral Sclerosis (ALS)

Guanabenz has been investigated for its role in treating amyotrophic lateral sclerosis, a progressive neurodegenerative disease characterized by the degeneration of motor neurons. A study demonstrated that this compound enhances the unfolded protein response (UPR) by inhibiting GADD34-mediated dephosphorylation of eIF2α, leading to reduced accumulation of misfolded proteins in transgenic mouse models of ALS .

Key Findings:

- Mechanism: this compound modulates ER stress responses, promoting the phosphorylation of eIF2α and reducing protein aggregation related to ALS pathology .

- Case Study: In a multicenter trial, this compound treatment resulted in a significant delay in disease onset and improved survival rates in G93A-SOD1 transgenic mice .

Multiple Sclerosis

Research indicates that this compound may protect against symptoms of multiple sclerosis by enhancing cellular protective mechanisms. It temporarily blocks the reactivation of eIF2α, which initiates stress response pathways that protect oligodendrocytes from apoptosis, thereby preserving myelin integrity .

Key Findings:

- Mechanism: this compound's action leads to decreased immune cell recruitment and reduced inflammation in the brain .

- Animal Models: Studies showed a reduction in myelin loss and improved neurological function in treated animal models.

Obesity Management

Recent studies have explored this compound's potential to manage obesity by inhibiting gastric emptying and reducing caloric intake. In a diet-induced obesity model using rats, this compound administration significantly decreased body weight and improved metabolic profiles .

Key Findings:

- Gastric Emptying: this compound delayed gastric emptying by approximately 80% at higher doses, contributing to reduced food intake .

- Metabolic Effects: The treatment led to significant decreases in plasma glucose and triglyceride levels, indicating potential utility in metabolic syndrome management .

Antiparasitic Activity

This compound has shown promise as an antiparasitic agent against Toxoplasma gondii. In studies involving infected mice, this compound inhibited the growth of tachyzoites and reduced cyst burden significantly .

Key Findings:

- Efficacy: The compound demonstrated a 65-80% reduction in brain cyst burden in chronically infected BALB/c mice .

- Mechanism: this compound's inhibition of eIF2α dephosphorylation plays a crucial role in its antiparasitic effects .

Clinical Trials and Future Directions

Ongoing clinical trials are evaluating the efficacy of this compound for various conditions. For example, a trial focusing on its use in children with specific neurological conditions is progressing faster than anticipated, indicating strong interest and potential for broader applications .

Data Summary

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neurodegenerative Diseases | Enhances UPR via eIF2α modulation | Delayed disease onset in ALS models |

| Multiple Sclerosis | Protects oligodendrocytes via stress response pathways | Reduced myelin loss and inflammation |

| Obesity Management | Delays gastric emptying; reduces caloric intake | Significant weight loss and improved metabolic markers |

| Antiparasitic Activity | Inhibits Toxoplasma growth through eIF2α modulation | 65-80% reduction in cyst burden |

Mécanisme D'action

Guanabenz exerts its antihypertensive effects through central alpha-adrenergic stimulation, which results in decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature. This leads to a reduction in systolic and diastolic blood pressure and a slight slowing of pulse rate . This compound also decreases peripheral vascular resistance with chronic administration . Additionally, this compound has been shown to enhance the phosphorylation of eukaryotic translation initiation factor eIF2α, which may contribute to its neuroprotective effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Clonidine : Un autre agoniste alpha-2 adrénergique utilisé pour l'hypertension et le trouble déficitaire de l'attention avec hyperactivité.

Guanfacine : Utilisé pour l'hypertension et le trouble déficitaire de l'attention avec hyperactivité, avec un mécanisme d'action similaire.

Méthyldopa : Un agoniste alpha-2 adrénergique utilisé pour l'hypertension, en particulier chez les femmes enceintes.

Unicité

Guanabenz est unique dans sa capacité à améliorer la phosphorylation du facteur d'initiation de la traduction eucaryotique eIF2α, ce qui n'est pas une caractéristique commune parmi les autres agonistes alpha-2 adrénergiques . Cette propriété fait de this compound un candidat prometteur pour le traitement des maladies neurodégénératives.

Activité Biologique

Guanabenz is an alpha-2 adrenergic receptor agonist primarily used as an antihypertensive medication. Recent research has revealed its potential in various biological activities beyond its initial therapeutic use, including antiparasitic effects, neuroprotection, and metabolic regulation.

Antiparasitic Activity

This compound has been identified as a promising candidate for repurposing as an antiparasitic agent, particularly against Toxoplasma gondii and Plasmodium falciparum. Research indicates that this compound interferes with translational control mechanisms critical for the survival of these parasites.

Key Findings:

- In Vitro Efficacy : this compound exhibited significant inhibition of Toxoplasma replication with a 50% effective concentration (EC50) of approximately 6 μM. It disrupted tissue cyst physiology, leading to diminished and misconfigured bradyzoites within cysts .

- In Vivo Protection : In mouse models, this compound not only protected against acute toxoplasmosis but also significantly reduced the number of brain cysts in chronically infected mice .

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in the context of amyotrophic lateral sclerosis (ALS). The drug appears to modulate the unfolded protein response (UPR), which is crucial in managing ER stress associated with neurodegenerative diseases.

Case Study Insights:

- Mechanism of Action : this compound reduces ER overload by modulating the synthesis of PPP1R15A, increasing levels of phosphorylated eIF2α, which helps restore proteostasis .

- Animal Models : In studies using C. elegans and zebrafish models of ALS, this compound demonstrated a reduction in disease progression and improved survival rates .

Metabolic Regulation

Recent studies have highlighted this compound's potential in managing obesity and metabolic syndrome. Its ability to inhibit gastric emptying and modulate appetite has been documented.

Experimental Results:

- Weight Loss : In diet-induced obesity models in rats, this compound administration led to an approximate 11% reduction in body weight over 25 days at a dose of 5 mg/kg .

- Metabolic Improvements : The drug significantly decreased plasma triglyceride levels and improved glucose metabolism, indicating its potential for treating metabolic disorders .

Summary of Biological Activities

| Activity | Details |

|---|---|

| Antiparasitic | Effective against Toxoplasma gondii and Plasmodium falciparum, reducing tissue cysts in vivo. |

| Neuroprotective | Modulates UPR in ALS models, reduces protein aggregation, and improves survival rates. |

| Metabolic Regulation | Reduces body weight and improves metabolic parameters such as glucose and triglyceride levels. |

Propriétés

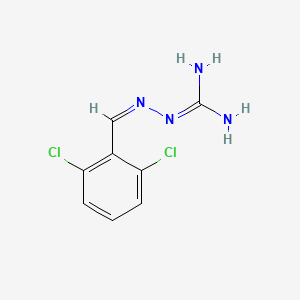

IUPAC Name |

2-[(2,6-dichlorophenyl)methylideneamino]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZVGELJXXEGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045666 | |

| Record name | Guanabenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanabenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.89e-02 g/L | |

| Record name | Guanabenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Guanabenz's antihypertensive effect is thought to be due to central alpha-adrenergic stimulation, which results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature in addition to a decreased systolic and diastolic blood pressure and a slight slowing of pulse rate. Chronic administration of guanabenz also causes a decrease in peripheral vascular resistance. | |

| Record name | Guanabenz | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00629 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

5051-62-7 | |

| Record name | Guanabenz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5051-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanabenz | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00629 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanabenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanabenz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanabenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225-227, 228 °C | |

| Details | British Patent 1,019,120. | |

| Record name | Guanabenz | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00629 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | British Patent 1,019,120. | |

| Record name | Guanabenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.